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molecular formula C13H22N2O2 B8321993 N-[2-(2-Methoxyphenoxy)ethyl]-N-methyl-1,3-propanediamine

N-[2-(2-Methoxyphenoxy)ethyl]-N-methyl-1,3-propanediamine

Cat. No. B8321993
M. Wt: 238.33 g/mol
InChI Key: PVTUJSJXPOIDDD-UHFFFAOYSA-N
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Patent
US05420130

Procedure details

12.9 g (0.0268 mol) of N-[2-(2-methoxyphenoxy)ethyl]-N-methyl-N'-(triphenylmethyl)-1,3-propanediamine and 250 ml of methanol are introduced into a 1 l round-bottomed flask. A stream of gaseous hydrochloric acid is passed for 15 min while cooling with a mixture of water and ice. The mixture is allowed to return to room temperature and is then brought to the reflux temperature for 7.5 h. The mixture is concentrated to dryness and the residue is taken up in ethanol and concentrated again. The residue is taken up in water, the mixture is basified, the supernatant oil is taken up in dilute hydrochloric acid and extraction is carried out with diethyl ether. The acidic aqueous phase is then treated with sodium hydroxide until the pH is basic and extraction is carried out with dichloromethane. The organic phase is washed with water, dried over sodium sulphate and concentrated under reduced pressure. There are obtained 5.6 g of a yellow oil which is used as is in the following stage.
Name
N-[2-(2-methoxyphenoxy)ethyl]-N-methyl-N'-(triphenylmethyl)-1,3-propanediamine
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:36]=[CH:35][CH:34]=[CH:33][C:4]=1[O:5][CH2:6][CH2:7][N:8]([CH3:32])[CH2:9][CH2:10][CH2:11][NH:12]C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CO.Cl>O>[CH3:1][O:2][C:3]1[CH:36]=[CH:35][CH:34]=[CH:33][C:4]=1[O:5][CH2:6][CH2:7][N:8]([CH3:32])[CH2:9][CH2:10][CH2:11][NH2:12]

Inputs

Step One
Name
N-[2-(2-methoxyphenoxy)ethyl]-N-methyl-N'-(triphenylmethyl)-1,3-propanediamine
Quantity
12.9 g
Type
reactant
Smiles
COC1=C(OCCN(CCCNC(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C)C=CC=C1
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to return to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated to dryness
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again
EXTRACTION
Type
EXTRACTION
Details
extraction
ADDITION
Type
ADDITION
Details
The acidic aqueous phase is then treated with sodium hydroxide until the pH
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
The organic phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
7.5 h
Name
Type
product
Smiles
COC1=C(OCCN(CCCN)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: CALCULATEDPERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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